Cas no 1246765-31-0 (Methyl 2-ethoxy-4-iodobenzoate)
Methyl 2-ethoxy-4-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-ethoxy-4-iodobenzoate
- FYLYHRCNWHSPIB-UHFFFAOYSA-N
- Methyl 2-ethoxy-4-iodobenzoate
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- Inchi: 1S/C10H11IO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3H2,1-2H3
- InChI Key: FYLYHRCNWHSPIB-UHFFFAOYSA-N
- SMILES: IC1C=CC(C(=O)OC)=C(C=1)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Topological Polar Surface Area: 35.5
Methyl 2-ethoxy-4-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M196020-500mg |
Methyl 2-ethoxy-4-iodobenzoate |
1246765-31-0 | 500mg |
$ 980.00 | 2022-06-04 | ||
| TRC | M196020-250mg |
Methyl 2-ethoxy-4-iodobenzoate |
1246765-31-0 | 250mg |
$ 590.00 | 2022-06-04 |
Methyl 2-ethoxy-4-iodobenzoate Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on Methyl 2-ethoxy-4-iodobenzoate
Methyl 2-ethoxy-4-iodobenzoate
The compound Methyl 2-ethoxy-4-iodobenzoate (CAS No. 1246765-31-0) is a versatile organic compound with significant applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its benzoate structure, which includes an ethoxy group at the 2-position and an iodine atom at the 4-position. The methyl ester group further enhances its reactivity and functional versatility. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds and advanced materials.
Methyl 2-ethoxy-4-iodobenzoate has gained attention due to its unique electronic properties and reactivity. The presence of the iodine atom at the para position makes it an excellent substrate for nucleophilic aromatic substitution reactions, a critical step in many synthetic pathways. Researchers have utilized this compound to synthesize various heterocyclic compounds, which are essential components in drug discovery and agrochemicals. For instance, a study published in *Organic Letters* demonstrated the use of Methyl 2-ethoxy-4-iodobenzoate in the construction of pyrrole derivatives, showcasing its role in creating biologically active molecules.
The synthesis of Methyl 2-ethoxy-4-iodobenzoate typically involves a multi-step process, including Friedel-Crafts alkylation or acylation followed by iodination. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions. For example, the use of palladium catalysts has enabled more controlled iodination processes, reducing side reactions and enhancing product purity. These improvements have made Methyl 2-ethoxy-4-iodobenzoate more accessible for large-scale applications in both academic and industrial settings.
In terms of applications, Methyl 2-ethoxy-4-iodobenzoate has been extensively used as an intermediate in the synthesis of pharmaceutical agents. Its ability to undergo various coupling reactions makes it valuable in constructing complex molecular frameworks. A notable example is its role in the synthesis of kinase inhibitors, where the benzoate moiety serves as a scaffold for attaching bioactive groups. Furthermore, recent research has explored its potential in materials science, particularly in the development of advanced polymers and optoelectronic materials.
The electronic properties of Methyl 2-ethoxy-4-iodobenzoate are also being leveraged in cutting-edge research on organic electronics. Its ability to act as an electron-deficient aromatic system makes it a promising candidate for use in field-effect transistors (FETs) and light-emitting diodes (LEDs). A study published in *Advanced Materials* highlighted its role as a building block for constructing high-performance organic semiconductors, underscoring its importance in modern material science.
From a sustainability perspective, researchers are exploring greener synthetic routes for Methyl 2-ethoxy-4-iodobenzoate, aiming to reduce environmental impact while maintaining high yields. The use of microwave-assisted synthesis and enzymatic catalysis are among the innovative approaches being investigated. These advancements not only enhance the eco-friendliness of production processes but also pave the way for cost-effective manufacturing strategies.
In conclusion, Methyl 2-ethoxy-4-iodobenzoate stands out as a critical compound with multifaceted applications across various scientific domains. Its unique structure, reactivity, and compatibility with modern synthetic techniques make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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